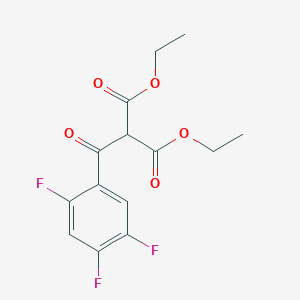

(2,4,5-Trifluorobenzoyl)propanedioic acid, diethyl ester

Description

“(2,4,5-Trifluorobenzoyl)propanedioic acid, diethyl ester” is a fluorinated aromatic ester derivative of propanedioic acid (malonic acid). Its structure consists of a propanedioic acid backbone with two ethyl ester groups and a 2,4,5-trifluorobenzoyl substituent.

Properties

IUPAC Name |

diethyl 2-(2,4,5-trifluorobenzoyl)propanedioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13F3O5/c1-3-21-13(19)11(14(20)22-4-2)12(18)7-5-9(16)10(17)6-8(7)15/h5-6,11H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGSSWPHASPIORT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(=O)C1=CC(=C(C=C1F)F)F)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13F3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4,5-Trifluorobenzoyl)propanedioic acid, diethyl ester typically involves the esterification of (2,4,5-Trifluorobenzoyl)propanedioic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or distillation.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction is conducted in large reactors with precise control over temperature and pressure to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2,4,5-Trifluorobenzoyl)propanedioic acid, diethyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester groups to alcohols.

Substitution: The trifluorobenzoyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of (2,4,5-Trifluorobenzoyl)propanedioic acid.

Reduction: Formation of (2,4,5-Trifluorobenzoyl)propanediol.

Substitution: Formation of substituted (2,4,5-Trifluorobenzoyl) derivatives.

Scientific Research Applications

Pharmaceutical Applications

1.1 Intermediate in Drug Synthesis

The compound serves as an important intermediate in the synthesis of various pharmaceutical agents. Specifically, it is utilized in the production of synthetic antibacterial agents. The industrial methods for its synthesis have been optimized to enhance yield and safety, making it a valuable component in drug formulation processes .

1.2 Antimicrobial Activity

Research indicates that derivatives of (2,4,5-trifluorobenzoyl)propanedioic acid exhibit notable antimicrobial properties. These compounds can be integrated into formulations aimed at combating bacterial infections, thus contributing to the development of new therapeutic agents .

Agrochemical Applications

2.1 Pesticide Development

The compound is also explored for its potential use in agrochemicals, particularly as a precursor for developing new pesticides. Its fluorinated structure may enhance the efficacy and stability of agrochemical formulations, leading to improved pest control strategies .

Material Science Applications

3.1 Polymer Synthesis

In materials science, (2,4,5-trifluorobenzoyl)propanedioic acid is investigated for its role in synthesizing specialty polymers. Its ability to act as a crosslinking agent allows for the creation of durable materials used in coatings and adhesives. These polymers can provide resistance to environmental factors such as UV light and moisture .

3.2 Coatings Industry

The compound's derivatives are utilized in the coatings industry as components that enhance the performance of protective coatings. These coatings are essential for automotive applications and other industrial uses where durability is critical .

Chemical Properties and Safety

4.1 Physical-Chemical Properties

The chemical properties of (2,4,5-trifluorobenzoyl)propanedioic acid include its solubility characteristics and reactivity profiles that are crucial for its applications across various domains. Understanding these properties aids in optimizing its use in formulations .

4.2 Toxicological Assessment

Toxicological evaluations have been conducted to assess the safety profile of this compound when used in industrial applications. The results indicate that while it possesses beneficial properties for various applications, careful handling and regulatory compliance are necessary to mitigate any potential health risks associated with exposure .

Case Study 1: Synthesis Optimization

A study focused on the one-pot synthesis method for producing (2,4,5-trifluorobenzoyl)propanedioic acid demonstrated significant improvements in yield and reduction in by-products compared to traditional methods. This advancement not only enhances industrial feasibility but also aligns with green chemistry principles by minimizing waste .

Case Study 2: Antimicrobial Efficacy

Research evaluating the antimicrobial efficacy of synthesized derivatives revealed that certain modifications to the compound's structure significantly enhanced its activity against resistant bacterial strains. This finding opens avenues for developing new antibiotics based on this scaffold .

Mechanism of Action

The mechanism of action of (2,4,5-Trifluorobenzoyl)propanedioic acid, diethyl ester involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release the active (2,4,5-Trifluorobenzoyl)propanedioic acid, which can then participate in various biochemical pathways. The trifluorobenzoyl group can interact with enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of diethyl esters of substituted propanedioic acids. Below is a systematic comparison with structurally or functionally related compounds:

Table 1: Key Structural and Functional Comparisons

Key Comparative Insights

Fluorinated analogs (e.g., trifluorobenzoyl derivatives) often exhibit higher lipophilicity, enhancing membrane permeability and bioavailability relative to hydroxylated compounds like caffeic acid .

Functional Roles :

- Unlike diethyl malonate (used primarily as a flavoring agent or synthetic precursor), the target compound’s fluorinated aromatic group suggests specialized applications, such as in prodrugs for fluorinated NSAIDs (e.g., analogs of naproxen or indomethacin derivatives) .

- Compared to caffeic acid , which is bioactive in its free form, the diethyl ester group in the target compound likely serves as a protective moiety to enhance stability during synthesis or delivery .

Biological Activity

(2,4,5-Trifluorobenzoyl)propanedioic acid, diethyl ester (CAS No. 104600-15-9) is a synthetic compound with potential applications in pharmaceuticals and agrochemicals due to its unique structural properties. This article reviews the biological activity of this compound, focusing on its toxicity, metabolism, and potential therapeutic effects based on diverse research findings.

- Molecular Formula : C14H13F3O5

- Molecular Weight : 318.25 g/mol

- Structure : The compound consists of a propanedioic acid core substituted with a 2,4,5-trifluorobenzoyl group and two ethyl ester groups.

Toxicity Studies

The toxicity profile of this compound has been evaluated through various studies:

- Acute Toxicity :

- Repeated Dose Toxicity :

- Genotoxicity :

Metabolism and Absorption

The compound is metabolized via esterases, leading to the formation of corresponding alcohols and malonic acid monoesters. It is absorbed through mucous membranes and has shown varied absorption rates in different species during in vitro studies. Notably:

- Human skin grafted on nude mice exhibited about 4% absorption under non-occluded conditions .

- The estimated log Kow suggests limited ability to cross lipid membranes, indicating low bioaccumulation potential .

Case Study 1: Hepatotoxicity Assessment

In a study assessing hepatotoxicity, rats were administered varying doses of the compound over a period of time. The results indicated that while high doses resulted in liver hypertrophy, lower doses did not show significant adverse effects. This suggests a dose-dependent relationship in toxicity.

| Dose (mg/kg bw/day) | Observed Effect |

|---|---|

| 1000 | Reversible liver hypertrophy |

| 300 | No observed adverse effects |

| <300 | No significant effects |

Case Study 2: Environmental Impact

Research on the environmental impact of (2,4,5-Trifluorobenzoyl)propanedioic acid revealed its high mobility in soils and potential for leaching into groundwater sources. This raises concerns regarding its persistence and bioaccumulation in aquatic environments .

Q & A

Basic: What are the standard synthetic routes for (2,4,5-Trifluorobenzoyl)propanedioic acid, diethyl ester?

Answer:

The synthesis typically involves a multi-step approach:

- Esterification: Reacting propanedioic acid with ethanol under acid catalysis (e.g., H₂SO₄) to form diethyl propanedioate .

- Substitution: Introducing the 2,4,5-trifluorobenzoyl moiety via nucleophilic acyl substitution. A reactive intermediate (e.g., benzoyl chloride derivative) is generated using thionyl chloride (SOCl₂) or other halogenating agents, followed by coupling with diethyl propanedioate in anhydrous conditions .

- Purification: Column chromatography or recrystallization ensures product purity. Yield optimization may require inert atmospheres (N₂/Ar) and controlled temperatures (0–5°C during coupling) .

Basic: What analytical techniques are used to characterize this compound?

Answer:

Key methods include:

- NMR Spectroscopy: ¹H/¹³C NMR confirms substituent positions and ester group integrity. Fluorine-19 NMR detects trifluorobenzoyl environments .

- HPLC-MS: Reversed-phase HPLC with UV/vis detection (λ = 254 nm) coupled with mass spectrometry verifies molecular weight and purity (>95%) .

- Elemental Analysis: Validates empirical formula (e.g., C₁₄H₁₃F₃O₅) .

Basic: What safety precautions are necessary when handling this compound?

Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .

- Ventilation: Perform reactions in a fume hood due to volatile solvents (e.g., dichloromethane) and potential HCl/SOCl₂ emissions .

- Waste Disposal: Neutralize acidic byproducts before disposal. Follow EPA guidelines for halogenated waste .

Advanced: How can reaction conditions be optimized for higher yield?

Answer:

- Solvent Selection: Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity during benzoyl substitution .

- Catalysts: Use DMAP (4-dimethylaminopyridine) to accelerate acylation .

- Temperature Control: Maintain coupling steps at 0–5°C to minimize side reactions (e.g., ester hydrolysis) .

- Stoichiometry: A 1.2:1 molar ratio of benzoyl chloride to diethyl propanedioate ensures complete conversion .

Advanced: How do structural modifications affect biological activity?

Answer:

- Fluorine Substitution: Trifluorobenzoyl groups enhance lipophilicity and metabolic stability, improving membrane permeability in antimicrobial assays .

- Ester vs. Carboxylic Acid: The diethyl ester acts as a prodrug, hydrolyzing in vivo to release active carboxylic acid moieties .

- Side-Chain Variations: Methyl or nitro groups at the phenyl ring alter binding affinities to enzyme targets (e.g., triazole derivatives in antifungal studies) .

Advanced: What computational methods predict the compound’s interactions with biological targets?

Answer:

- Molecular Docking: Software like AutoDock Vina simulates binding to proteins (e.g., fungal CYP51) using crystal structures from the PDB .

- DFT Calculations: Predict electronic properties (HOMO-LUMO gaps) to assess reactivity in nucleophilic environments .

- MD Simulations: Analyze stability of ligand-protein complexes over 100 ns trajectories to identify key interaction residues .

Advanced: How does the compound degrade under environmental conditions?

Answer:

- Hydrolysis: Ester groups hydrolyze in aqueous media (pH-dependent; t₁/₂ = 24–72 hrs at pH 7–9) .

- Photolysis: UV exposure (λ > 290 nm) cleaves the benzoyl ring, forming fluorinated byproducts detected via LC-QTOF .

- Microbial Degradation: Soil studies show slow mineralization (<10% in 30 days) due to fluorine’s recalcitrance .

Advanced: How can contradictions in reported biological activity data be resolved?

Answer:

- Reproducibility Checks: Standardize assay protocols (e.g., MIC testing per CLSI guidelines) across labs .

- Purity Validation: Use orthogonal methods (HPLC, NMR) to confirm compound integrity (>98% purity) .

- Structural Confounders: Compare activity of analogs (e.g., mono- vs. di-fluorinated derivatives) to isolate substituent effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.